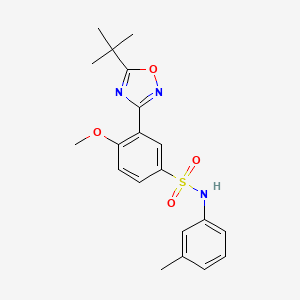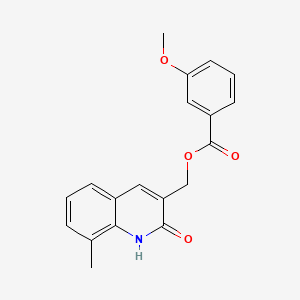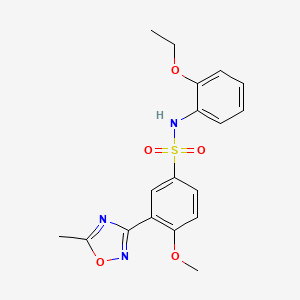
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide, also known as OTBS, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
Mechanism of Action
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide acts by binding to proteins and other biomolecules, altering their function and leading to downstream effects. Its precise mechanism of action is not fully understood, but studies have shown that it can interact with a variety of proteins, including enzymes and receptors, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the activity of certain enzymes, as well as its ability to induce apoptosis in cancer cells. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for a range of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide in lab experiments is its high selectivity for certain biomolecules, which allows for precise targeting of specific cellular processes. Additionally, its fluorescent properties make it a useful tool for imaging biological systems. However, one limitation of using 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide is its potential toxicity, which must be carefully monitored in experiments.
Future Directions
There are many potential future directions for research on 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, further studies are needed to fully understand its mechanism of action and how it interacts with different proteins and biomolecules. Finally, the development of new synthesis methods for 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide could lead to improved yields and purity, making it more accessible for research and potential commercial applications.
Conclusion
In conclusion, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide is a promising chemical compound with potential applications in a range of scientific fields. Its ability to selectively bind to proteins and other biomolecules makes it a useful tool for studying cellular processes, and its potential as a therapeutic agent for cancer and inflammatory diseases warrants further investigation. With continued research, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide may prove to be a valuable tool for advancing our understanding of biological systems and developing new treatments for disease.
Synthesis Methods
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide can be synthesized through a multi-step process, starting with the reaction of tert-butyl hydrazine with 4-methoxybenzenesulfonyl chloride to form 3-(tert-butyl)-5-(4-methoxyphenyl)-1,2,4-oxadiazole. This intermediate is then reacted with m-toluidine to form 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide. The synthesis method has been optimized to produce high yields of 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide with minimal impurities.
Scientific Research Applications
3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has shown potential as a fluorescent probe for imaging biological systems. Its ability to selectively bind to proteins and other biomolecules has been demonstrated in vitro, making it a promising tool for studying cellular processes. Additionally, 3-(5-(tert-butyl)-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(m-tolyl)benzenesulfonamide has been investigated for its potential as an anti-cancer agent, with studies showing its ability to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
3-(5-tert-butyl-1,2,4-oxadiazol-3-yl)-4-methoxy-N-(3-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-13-7-6-8-14(11-13)23-28(24,25)15-9-10-17(26-5)16(12-15)18-21-19(27-22-18)20(2,3)4/h6-12,23H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZUZIRCGLWXPBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C3=NOC(=N3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)



